Cas no 2172092-80-5 (2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoethyl}sulfanyl)acetic acid)

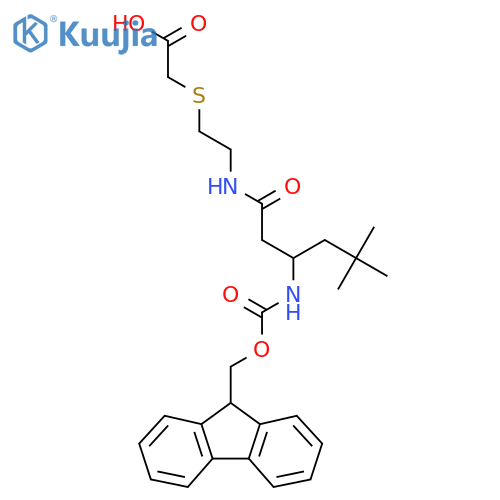

2172092-80-5 structure

商品名:2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoethyl}sulfanyl)acetic acid

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoethyl}sulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoethyl}sulfanyl)acetic acid

- 2172092-80-5

- 2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid

- EN300-1540952

-

- インチ: 1S/C27H34N2O5S/c1-27(2,3)15-18(14-24(30)28-12-13-35-17-25(31)32)29-26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: NVARINOROFVHLR-UHFFFAOYSA-N

- ほほえんだ: S(CC(=O)O)CCNC(CC(CC(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

- せいみつぶんしりょう: 498.21884336g/mol

- どういたいしつりょう: 498.21884336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 13

- 複雑さ: 703

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoethyl}sulfanyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1540952-0.05g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1540952-5.0g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1540952-0.1g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1540952-0.5g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1540952-50mg |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1540952-1000mg |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1540952-0.25g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1540952-100mg |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1540952-10000mg |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1540952-10.0g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]ethyl}sulfanyl)acetic acid |

2172092-80-5 | 10g |

$14487.0 | 2023-06-05 |

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoethyl}sulfanyl)acetic acid 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2172092-80-5 (2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoethyl}sulfanyl)acetic acid) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量